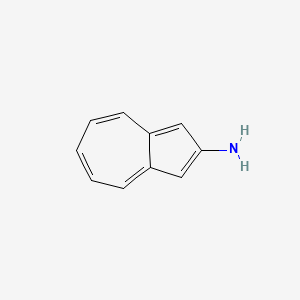

Azulen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

azulen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSBMMUQJIMLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412776 | |

| Record name | azulen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50472-20-3 | |

| Record name | 2-Azulenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | azulen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of Azulen-2-amines: A Modular Approach from 2H-cyclohepta[b]furan-2-ones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives represent a compelling scaffold in medicinal chemistry and materials science due to their unique electronic and biological properties.[1][2][3][4] Specifically, azulen-2-amines are crucial intermediates for constructing more complex, biologically active molecules and functional materials.[5][6] This technical guide provides a comprehensive overview of a robust and versatile synthetic pathway to access substituted azulen-2-amines, starting from readily available 2H-cyclohepta[b]furan-2-one precursors. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind critical process parameters, offering a self-validating framework for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of the Azulene Core

The azulene scaffold, an isomer of naphthalene, is distinguished by its fused five- and seven-membered rings, which impart a significant dipole moment and unique photophysical properties.[7] These characteristics have led to their exploration in a variety of applications, from organic field-effect transistors to novel therapeutic agents.[1][7] In medicine, azulene derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-ulcer, antimicrobial, and antineoplastic properties.[1][3][4]

The 2-amino substituted azulene is a particularly valuable building block. The amino group serves as a versatile functional handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery screening and the construction of complex heterocyclic systems fused to the azulene core.[5][6] The synthetic route commencing from 2H-cyclohepta[b]furan-2-ones offers a highly efficient and modular entry point to this important class of compounds.[1][8]

The Precursor: Synthesis and Reactivity of 2H-cyclohepta[b]furan-2-ones

The success of any synthetic campaign hinges on the accessibility and reliability of the starting materials. 2H-cyclohepta[b]furan-2-ones are ideal precursors for azulene synthesis.[1][9]

Synthesis of the Furanone Core

The most common and efficient method for preparing substituted 2H-cyclohepta[b]furan-2-ones involves the reaction of a tropone derivative bearing a leaving group at the 2-position (e.g., 2-chlorotropone) with an active methylene compound, such as diethyl malonate or ethyl acetoacetate.[1][10] The reaction is typically conducted in the presence of a base like sodium ethoxide.[1][10] This reaction proceeds via an initial nucleophilic attack of the active methylene carbanion on the tropone ring, followed by an intramolecular cyclization and elimination to furnish the fused furanone ring system.[10]

The resulting precursors, such as ethyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate, are stable, crystalline solids that serve as excellent substrates for the subsequent transformation to azulenes.

Electrophilic Nature and Reactivity

2H-cyclohepta[b]furan-2-ones are versatile synthons primarily due to their reactivity as an 8π component in cycloaddition reactions.[11][12] They readily react with electron-rich olefins, enamines, silyl enol ethers, and active methylene compounds to form the azulene skeleton, typically through an [8+2] cycloaddition pathway.[1][9][13][14][15][16] This reactivity is the cornerstone of the synthetic strategy detailed below.

The Core Transformation: Mechanism of Azulen-2-amine Formation

The conversion of a 2H-cyclohepta[b]furan-2-one bearing an electron-withdrawing group (EWG) at the 3-position into a 2-aminoazulene is a remarkably efficient process. The reaction with malononitrile (NC-CH₂-CN) in the presence of a base provides direct access to 2-amino-1,3-dicyanoazulenes.[1][8]

Mechanistic Rationale

The reaction is initiated by the deprotonation of malononitrile by a base (e.g., triethylamine) to form a potent nucleophile. This carbanion then attacks the electrophilic seven-membered ring of the 2H-cyclohepta[b]furan-2-one. The subsequent steps involve a cascade of ring-opening of the furanone, intramolecular rearrangement, and elimination, ultimately leading to the formation of the aromatic azulene ring system. While often generalized as an [8+2] cycloaddition, the reaction with active methylene compounds follows a distinct pathway culminating in the stable, substituted 2-aminoazulene product.[1][8]

The presence of an electron-withdrawing group, such as an ester at the 3-position of the furanone, is crucial as it activates the molecule for the initial nucleophilic attack and participates in the subsequent electronic rearrangement.

Caption: Proposed Reaction Mechanism.

Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-5-isopropyl-7-phenylazulene-1-carboxylate

This protocol is a representative example based on established methodologies for the reaction of substituted 2H-cyclohepta[b]furan-2-ones with malononitrile.[8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Ethyl 5-isopropyl-2-oxo-8-phenyl-2H-cyclohepta[b]furan-3-carboxylate | 362.41 | 362 mg (1.0 mmol) | 1.0 |

| Malononitrile | 66.06 | 79 mg (1.2 mmol) | 1.2 |

| Triethylamine (Et₃N) | 101.19 | 0.42 mL (3.0 mmol) | 3.0 |

| Anhydrous Ethanol (EtOH) | - | 20 mL | - |

| Dichloromethane (DCM) | - | As needed | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-isopropyl-2-oxo-8-phenyl-2H-cyclohepta[b]furan-3-carboxylate (1.0 mmol) and anhydrous ethanol (20 mL).

-

Reagent Addition: Add malononitrile (1.2 mmol) and triethylamine (3.0 mmol) to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 2-aminoazulene derivative as a colored solid.

Caption: High-level experimental workflow.

Characterization

The identity and purity of the final product, an this compound derivative, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the azulene ring system.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

-

UV-Vis Spectroscopy: To observe the characteristic long-wavelength absorption bands typical of the azulene chromophore.[8][14]

Conclusion and Future Outlook

The synthesis of azulen-2-amines from 2H-cyclohepta[b]furan-2-one precursors is a powerful and highly adaptable strategy for medicinal chemists and materials scientists. The reaction is characterized by its operational simplicity, use of readily available reagents, and high efficiency. The resulting 2-aminoazulene scaffold is a gateway to a vast chemical space, enabling the development of novel therapeutics and advanced organic materials.[1][7] The continued exploration of this synthetic methodology will undoubtedly fuel further discoveries and applications of this unique non-benzenoid aromatic system.

References

-

Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. [Link]

-

Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. [Link]

-

Cîrcu, V., & Tुînţa, F. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. MDPI. [Link]

-

Sakai, R., et al. (2023). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry. [Link]

-

Morita, N., Toyota, K., & Asao, T. (2009). THE CHEMISTRY OF 2H-CYCLOHEPTA[b]FURAN-2- ONE: SYNTHESIS, TRANSFORMATION AND SPECTRAL PROPERTIES. HETEROCYCLES, 79(1), 115. [Link]

-

Shoji, T., Ito, S., & Yasunami, M. (2021). Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties. PubMed. [Link]

-

Domingo, L. R., & Pérez, P. (2022). Understanding the higher–order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theory. New Journal of Chemistry. [Link]

-

Sakai, R., et al. (2022). Synthesis of 8-Aryl-2H-cyclohepta[b]furan-2-ones and Transformation into 4-Arylazulenes. Chemistry Letters. [Link]

-

Various Authors. (n.d.). The first synthesis of azulene starting from adipic acid. ResearchGate. [Link]

-

Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via [8 + 2] Cycloaddition of 2H-cyclohepta[b]furan-2-ones with an Enamine. Synthical. [Link]

-

Various Authors. (2019). What is the mechanism of azulene synthesis? Chemistry Stack Exchange. [Link]

-

Shoji, T., et al. (2022). (PDF) Synthesis, Reactivity, and Properties of Benz[a]azulenes via [8 + 2] Cycloaddition of 2H-cyclohepta[b]furan-2-ones with an Enamine. ResearchGate. [Link]

-

Various Authors. (n.d.). Synthesis of azulene derivatives 41–45 by the reaction of 2H-cyclohepta[b]furan-2-ones with acetals and orthoesters. ResearchGate. [Link]

-

Langhals, H. (2018). New Synthesis of Azulene. Thieme Chemistry. [Link]

-

Lee, H., et al. (2023). Quantum Chemical Study of the Cycloaddition Reaction of Tropone with 1,1-Diethoxyethene Catalyzed by B(C6F5)3 or BPh3. ACS Omega. [Link]

-

Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via [8 + 2] Cycloaddition of 2H-cyclohepta[b]furan-2-ones with an Enamine. ChemRxiv. [Link]

-

Shoji, T., et al. (2023). Synthesis of 2-Amino-4-arylazulenes from 8-Aryl-2H-cyclohepta[b]furan-2-ones and Transformation into 6-Aryl-7H-naphth[3,2,1-cd]azulen-7-ones. The Journal of Organic Chemistry. [Link]

-

Kaur, G., & Murarka, S. (2025). Cycloaddition and functionalization reactions involving tropone. PubMed Central. [Link]

-

Shoji, T., et al. (2022). Synthesis, Reactivity, and Properties of Benz[a]azulenes via the [8 + 2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine. The Journal of Organic Chemistry. [Link]

-

Read, A. D., & Sarpong, R. (2012). Carbocycloaddition Strategies for Troponoid Synthesis. PubMed Central. [Link]

-

Nozoe, T., et al. (1981). THE REACTION OF 3-CYANO-2H-CYCLOHEPTA[b]FURAN-2-ONE WITH β, β-DISUBSTITUTED ENAMINES. Chemistry Letters. [Link]

-

Kaur, G., & Murarka, S. (2024). Cycloaddition and functionalization reactions involving tropone. Semantic Scholar. [Link]

-

Bakun, P., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. PubMed Central. [Link]

-

Bakun, P., et al. (2021). Azulene, its derivatives, and potential applications in medicine. ResearchGate. [Link]

-

Various Authors. (n.d.). Azulene derivatives promising application to biologically active substances and organic materials. ResearchGate. [Link]

-

Various Authors. (2025). Synthesis and Characterization of π‐Extended Azulenes via Nucleophilic Substitution and Intramolecular Cyclization of 5‐Alkynyl‐6‐Fluoroazulenes. ResearchGate. [Link]

-

Shoji, T., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. MDPI. [Link]

Sources

- 1. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Azulene Derivatives from 2 H-Cyclohepta[ b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Cycloaddition and functionalization reactions involving tropone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Cycloaddition and functionalization reactions involving tropone | Semantic Scholar [semanticscholar.org]

- 13. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties [mdpi.com]

- 14. Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. academic.oup.com [academic.oup.com]

- 16. synthical.com [synthical.com]

Spectroscopic characterization of Azulen-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of Azulen-2-amine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Blue Enigma

Azulene, a non-benzenoid isomer of naphthalene, has captivated chemists for over a century with its striking blue color and anomalous photophysical properties, which defy the predictions of simple Huckel theory. The introduction of an amino substituent at the 2-position, yielding this compound, profoundly modulates its electronic structure and, consequently, its spectroscopic signature. This guide provides a comprehensive, research-level exploration of the spectroscopic characterization of this compound, designed for professionals in materials science, medicinal chemistry, and drug development. We will move beyond rote data presentation to dissect the why behind the spectra, grounding our analysis in the molecule's unique structural and electronic framework.

The Structural and Electronic Landscape of this compound

Unlike its isomer naphthalene, azulene consists of a fused cyclopentadiene and cycloheptatriene ring system. This fusion results in a dipole moment, a rare feature for a hydrocarbon, arising from an electronic ground state with partial charge separation—the five-membered ring is electron-rich (pseudo-aromatic anion character), and the seven-membered ring is electron-poor (pseudo-aromatic cation character).

The introduction of the electron-donating amine (-NH₂) group at the 2-position of the seven-membered ring further perturbs this electronic landscape. This substitution enhances the electron density of the cycloheptatriene ring, influencing the molecule's absorption, emission, and magnetic resonance properties. Understanding this fundamental electronic structure is paramount to interpreting the spectroscopic data that follows.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy is particularly informative for highly conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. For azulene derivatives, the key transitions are typically π → π*.

2.1. Theoretical Insights

The visible absorption of azulene, responsible for its blue color, is attributed to the S₀ → S₁ transition, which is unusually weak. The intense absorption lies in the UV region (S₀ → S₂ transition). The introduction of the -NH₂ group at the 2-position acts as an auxochrome, an electron-donating group that interacts with the π-system. This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap. Consequently, a bathochromic (red) shift in the absorption maxima is expected compared to unsubstituted azulene. The specific absorption characteristics are also sensitive to solvent polarity.[1][2]

2.2. Experimental Protocol: UV-Vis Absorbance Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of this compound.

-

Dissolve the sample in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a Class A volumetric flask to a final concentration of approximately 10⁻⁴ to 10⁻⁵ M. Ensure complete dissolution.

-

Prepare a blank solution using the same solvent.

-

-

Instrumentation & Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solution and another with the sample solution.

-

Record a baseline spectrum with the blank solution.

-

Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.[3]

-

2.3. Expected Data & Interpretation

The UV-Vis spectrum of this compound will exhibit multiple absorption bands. The long-wavelength absorption, corresponding to the S₀ → S₁ transition, will likely be in the visible region, while more intense absorptions will appear in the UV region.[4]

Table 1: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (S₀ → S₁) (nm) | λmax (S₀ → S₂) (nm) | Molar Absorptivity (ε) |

| Ethanol | ~580-620 | ~350-380 | Varies with transition |

| Cyclohexane | ~570-610 | ~340-370 | Varies with transition |

Note: These are estimated values based on the known behavior of azulene and its amino-derivatives. Actual values must be determined experimentally.

The shift in λmax with solvent polarity can provide insights into the change in dipole moment upon electronic excitation.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an indispensable tool for confirming the presence of key functional groups.

3.1. Theoretical Insights

For this compound, the most characteristic IR absorptions will arise from the N-H bonds of the primary amine and the C=C and C-H bonds of the azulene core. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[5][6] The aromatic C-H stretching and C=C ring stretching vibrations will also be prominent.

3.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation & Measurement:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

3.3. Expected Data & Interpretation

The IR spectrum will provide a "fingerprint" for this compound, confirming its structural features.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium, Sharp | Two distinct peaks confirm a primary amine.[7] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of the azulene ring. |

| C=C Ring Stretch | 1650 - 1550 | Medium to Strong | Multiple bands are expected due to the complex ring system. |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium | Confirms the presence of a primary amine.[6] |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | Indicates the amine is attached to the aromatic ring.[6] |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | Provides information on the substitution pattern of the ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

4.1. Theoretical Insights

The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with protons on the electron-rich five-membered ring expected to be shielded (lower δ) compared to those on the electron-poor seven-membered ring.[8] The amine protons often appear as a broad signal.[5] The ¹³C NMR spectrum will similarly show a signal for each unique carbon atom.

4.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

-

-

Instrumentation & Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[10]

-

4.3. Expected Data & Interpretation

The combination of ¹H and ¹³C NMR spectra will allow for the complete assignment of the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1, 3 | ~6.8 - 7.2 | ~110 - 120 |

| 2 | - | ~150 - 160 |

| 4, 8 | ~7.8 - 8.2 | ~135 - 140 |

| 5, 7 | ~6.9 - 7.3 | ~122 - 128 |

| 6 | ~7.4 - 7.8 | ~136 - 138 |

| 9, 10 (bridgehead) | - | ~140 - 145 |

| NH₂ | ~3.5 - 5.0 (broad) | - |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and concentration. Coupling constants (J-values) in the ¹H spectrum will be crucial for confirming proton connectivity.

The amine protons' signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to H-D exchange.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

5.1. Theoretical Insights

For this compound (C₁₀H₉N), the molecular formula contains an odd number of nitrogen atoms. According to the Nitrogen Rule , this will result in a molecular ion (M⁺˙) with an odd mass-to-charge ratio (m/z).[12][13] The expected monoisotopic mass is approximately 143.07. Fragmentation will likely involve the loss of small molecules or radicals from the azulene core. The primary fragmentation pathway for amines is typically α-cleavage, though for aromatic amines, fragmentation of the ring system is also common.[14][15]

5.2. Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile samples.

-

-

Instrumentation & Measurement:

-

Use a mass spectrometer with an electron ionization (EI) source. A standard ionization energy is 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[9]

-

5.3. Expected Data & Interpretation

The mass spectrum will show a prominent molecular ion peak and several fragment ions.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Interpretation |

| 143 | [C₁₀H₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 142 | [M-H]⁺ | Loss of a hydrogen radical |

| 116 | [M-HCN]⁺˙ | Loss of hydrogen cyanide |

| 115 | [C₉H₇]⁺ | Loss of HCN and H radical (Azulenyl cation) |

The molecular ion should be the peak with the highest m/z value (unless isotopes are considered). The fragmentation pattern helps to confirm the aromatic amine structure.

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow ensures a self-validating system for structural elucidation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the integration of UV-Vis, IR, NMR, and Mass Spectrometry data. Each technique provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy elucidates the electronic transitions of the π-system, IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps the precise atomic connectivity, and mass spectrometry verifies the molecular weight and elemental composition. By following the detailed protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately characterize this fascinating and scientifically significant molecule.

References

- Electronic Supplementary Information (ESI) for The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry.

- AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Rev. Roum. Chim.

-

(a) UV-Vis absorption spectra of azulene (black line), 2 (green line),... - ResearchGate. Available at: [Link]

- STRUCTURE PECULIARITY OF AZULENE COMPOUNDS WITH DOUBLE BOND AT C-1 REFLECTED BY THE NMR SPECTRA. Rev. Roum. Chim.

-

Tables 3 . UV/Vis spectral data of aminoazobenzene dyes in various solvents. ResearchGate. Available at: [Link]

-

Syntheses of Azulene Embedded Polycyclic Compounds. MDPI. Available at: [Link]

-

The reaction of this compound with oxalyl dichloride. - ResearchGate. Available at: [Link]

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions.

-

Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. National Institutes of Health (NIH). Available at: [Link]

-

Spectroscopy of Amines. OpenStax. Available at: [Link]

-

Synthesis and Properties of Carbo- and Heterocyclic Benz[a]azulenes. ACS Publications. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. Available at: [Link]

-

Azulene | C10H8 | CID 9231. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectra Splitting Of Some Compounds Containing Both Azulenic And Benzo-Crown Ethers Moieties. ResearchGate. Available at: [Link]

- Terenziani, F., et al. (2013).

-

Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. NC State University Libraries. Available at: [Link]

-

Fragmentation and Interpretation of Spectra. GC-MS, A Practical Guide. Available at: [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

Sources

- 1. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 2. Two-photon absorption spectra of a near-infrared 2-azaazulene polymethine dye: solvation and ground-state symmetry breaking - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Aminoazulene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoazulene is a fascinating and important heterocyclic aromatic compound. As a derivative of azulene, a non-benzenoid aromatic hydrocarbon, it possesses unique electronic and spectroscopic properties that are of significant interest in materials science and medicinal chemistry. The introduction of an amino group at the 2-position of the azulene core further modulates its electronic structure, making a thorough characterization of its spectral properties essential for its application and for the synthesis of more complex derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-aminoazulene, offering insights into the chemical environment of each nucleus within the molecule. Understanding these NMR characteristics is fundamental for researchers working with azulene-based compounds, enabling them to verify synthetic products, understand substituent effects, and predict the reactivity of this versatile scaffold.

Molecular Structure and Numbering

A clear understanding of the molecular structure and the conventional numbering system of the azulene ring is paramount for the correct assignment and interpretation of NMR data.

// Atom nodes C1 [label="C1", pos="0.5,1.5!"]; C2 [label="C2", pos="1.5,1!"]; C3 [label="C3", pos="1.5,0!"]; C3a [label="C3a", pos="0.5,-0.5!"]; C4 [label="C4", pos="-0.5,0!"]; C5 [label="C5", pos="-1.5,0.5!"]; C6 [label="C6", pos="-1.5,1.5!"]; C7 [label="C7", pos="-0.5,2!"]; C8 [label="C8", pos="0.5,2.5!"]; C8a [label="C8a", pos="0.5,0.5!"]; N [label="NH2", pos="2.5,1.2!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- C1; C3a -- C8a; C2 -- N; }

Figure 1: Structure and numbering of 2-aminoazulene.

¹H and ¹³C NMR Spectral Data of 2-Aminoazulene

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-aminoazulene in a neutral deuterated solvent, dimethylformamide-d₇ (DMF-d₇). The choice of a neutral solvent is critical to observe the spectral properties of the molecule in its native state, as acidic conditions can lead to protonation of the amino group and the azulene ring, significantly altering the chemical shifts.

¹H NMR Data

Solvent: DMF-d₇ Frequency: 400 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-3 | 6.63 | s | - | 2H |

| NH₂ | 6.64 | br s | - | 2H |

| H-5, H-7 | 7.01 | t | - | 2H |

| H-6 | 7.06 | t | - | 1H |

| H-4, H-8 | 7.72 | d | 10.8 | 2H |

¹³C NMR Data

Solvent: DMF-d₇ Frequency: 100 MHz

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-3 | 103.0 |

| C-5, C-7 | 123.9 |

| C-6 | 125.8 |

| C-4, C-8 | 127.2 |

| C-3a, C-8a | 142.5 |

| C-2 | 160.0 |

Interpretation and Rationale

The observed chemical shifts for 2-aminoazulene are consistent with its unique electronic structure. The azulene core is a 10π electron aromatic system, but unlike benzene, the charge distribution is not uniform. There is a net flow of π-electrons from the seven-membered ring to the five-membered ring, resulting in the five-membered ring having a partial negative charge and the seven-membered ring having a partial positive charge.

The electron-donating amino group at the C-2 position further influences this charge distribution. This is reflected in the upfield chemical shifts of the protons on the five-membered ring (H-1 and H-3 at 6.63 ppm) compared to the parent azulene. The protons on the seven-membered ring (H-4 to H-8) appear at relatively downfield positions, which is characteristic of the tropylium-like character of this ring.

In the ¹³C NMR spectrum, the carbon atom bearing the amino group (C-2) is significantly deshielded and appears at 160.0 ppm. The carbons of the five-membered ring (C-1 and C-3) are observed at a relatively upfield position of 103.0 ppm, reflecting their higher electron density.

Experimental Protocol: NMR Spectroscopy of 2-Aminoazulene

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2-aminoazulene.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of 2-aminoazulene.

Materials:

-

2-Aminoazulene sample

-

Deuterated dimethylformamide (DMF-d₇), high purity

-

NMR tubes (5 mm)

-

Pipettes and glassware

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-aminoazulene sample.

-

Dissolve the sample in approximately 0.6 mL of DMF-d₇ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMF-d₇.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp peaks and good resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard pulse sequence for ¹H acquisition.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of DMF-d₇.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).

-

Reference the spectrum to the solvent peak of DMF-d₇.

-

Causality Behind Experimental Choices:

-

Solvent Selection: DMF-d₇ is chosen as it is a polar aprotic solvent that can effectively dissolve 2-aminoazulene without causing protonation. Using a neutral solvent is crucial for obtaining data that reflects the intrinsic electronic properties of the molecule.

-

Spectrometer Frequency: A higher field strength (400 MHz or greater) provides better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

-

Shimming: Proper shimming of the magnetic field is essential to minimize peak broadening and distortion, allowing for accurate determination of chemical shifts and coupling constants.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. This greatly aids in the identification and counting of the carbon signals.

Logical Workflow for Spectral Assignment

The assignment of the NMR signals to specific atoms in 2-aminoazulene can be achieved through a combination of one-dimensional and two-dimensional NMR experiments.

// Nodes A [label="1D ¹H NMR"]; B [label="1D ¹³C NMR"]; C [label="COSY (¹H-¹H Correlation)"]; D [label="HSQC (¹H-¹³C One-Bond Correlation)"]; E [label="HMBC (¹H-¹³C Long-Range Correlation)"]; F [label="Complete Assignment"];

// Edges A -> C [label="Identify proton spin systems"]; B -> D [label="Correlate protons to directly attached carbons"]; C -> D [label="Confirm proton assignments"]; D -> E [label="Assign quaternary carbons"]; E -> F [label="Finalize all C and H assignments"]; }

Figure 2: Workflow for the complete NMR assignment of 2-aminoazulene.

-

1D ¹H NMR: Provides initial information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (number of neighboring protons).

-

1D ¹³C NMR: Indicates the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of the proton spin systems within the seven-membered ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (those without any attached protons), such as C-2, C-3a, and C-8a, by observing their correlations with nearby protons.

By systematically applying these techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals of 2-aminoazulene can be achieved, providing a solid foundation for further structural and reactivity studies.

References

-

Lu, H.-Y., Li, J.-H., & Lu, T.-Y. (2017). Poly(2,6-aminoazulene): Synthesis, Photophysical Properties, and Proton Conductivity. Organic Chemistry Frontiers, 4(10), 2044-2051. [Link]

-

Tsukada, S., Nakazawa, M., Okada, Y., et al. (2020). Synthesis of 2-arylamino-1-azaazulenes. Tokyo University of Science. [Link]

- Nozoe, T., Takase, K., Kato, M., & Nogi, T. (1971). The Synthesis of 2-Aminoazulene Derivatives. Bulletin of the Chemical Society of Japan, 44(12), 3371-3375.

-

Abe, N., Chijimatsu, H., Kondo, S., Watanabe, H., & Saito, K. (1997). Reactions of Azulene and 2-Aminoazulene Derivatives with Isocyanates, Ketenes and Nitrile Oxides. Journal of Chemical Research, Synopses, (9), 434-434. [Link]

Chemical and physical properties of Azulen-2-amine

An In-Depth Technical Guide to Azulen-2-amine

Abstract

This compound, a key derivative of the non-benzenoid aromatic hydrocarbon azulene, stands as a molecule of significant interest in contemporary chemical research. Its unique electronic structure, characterized by the fusion of a cyclopentadienyl anion and a tropylium cation, imparts distinct physicochemical properties that are leveraged in materials science and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, consolidating data on its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. Authored for researchers, scientists, and drug development professionals, this document aims to be a foundational resource, explaining the causality behind experimental choices and providing actionable protocols to facilitate further investigation and application of this versatile chemical entity.

Introduction to the Azulene Scaffold

Azulene (C₁₀H₈) is a bicyclic, non-alternant aromatic hydrocarbon and an isomer of naphthalene. Unlike the colorless naphthalene, azulene is known for its intense blue-violet color, a direct consequence of its unique electronic structure. The azulene core consists of a fused five-membered and seven-membered ring system. This arrangement creates a molecular dipole, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. This inherent polarization is central to its distinct reactivity and physical properties.

The functionalization of the azulene scaffold can dramatically modulate its electronic and optical properties. Amino-substituted azulenes, particularly this compound (also known as 2-aminoazulene), are of particular importance. The introduction of the electron-donating amino group at the 2-position—a site on the seven-membered ring—significantly influences the molecule's reactivity, stability, and potential as a building block for more complex supramolecular structures and biologically active compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its handling, characterization, and application in synthesis. The molecular structure and key computed physicochemical properties are summarized below.

Molecular Structure Diagram

Caption: Molecular structure of this compound (C₁₀H₉N).

Table of Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₉N | PubChem[1] |

| Molecular Weight | 143.19 g/mol | ChemScene[2] |

| CAS Number | 50472-20-3 | PubChem[1] |

| Appearance | Dark blue powder/solid | Thermo Fisher Scientific[3] |

| Melting Point | 99 - 101 °C | Thermo Fisher Scientific[3] |

| Boiling Point | 242 °C | Thermo Fisher Scientific[3] |

| Topological Polar Surface Area | 26.0 Ų | PubChem[1] |

| XLogP3-AA | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| SMILES | C1=CC=C2C=C(C=C2C=C1)N | ChemScene[2] |

Synthesis of this compound

The synthesis of aminoazulenes can be achieved through various routes. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of 2-chloroazulenes with amines. This approach is particularly useful when the azulene ring is activated by electron-withdrawing groups, which facilitates the substitution reaction.[4] Another established method involves the reaction of 2H-cyclohepta[b]furan-2-ones with nucleophiles like malononitrile.[5]

Example Synthetic Workflow: From 2-Chloroazulene

This protocol describes the synthesis of 2-aminoazulene derivatives from a 2-chloroazulene precursor, which can subsequently be deprotected if necessary. The presence of electron-withdrawing groups (EWGs) like esters at the 1 and 3 positions significantly enhances the reactivity of the C2 position towards nucleophilic attack.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This is a representative protocol based on established literature procedures.[4] Researchers should consult the primary literature and adapt the protocol to their specific substrates and laboratory conditions.

-

Reaction Setup: To a solution of diethyl 2-chloroazulene-1,3-dicarboxylate (1.0 eq) in a suitable high-boiling solvent (e.g., DMF), add the desired amine (e.g., morpholine, 2.0-3.0 eq).

-

Causality: A high-boiling polar aprotic solvent like DMF is chosen to ensure reactants remain in solution and to allow for the higher temperatures often required for SNAr reactions. An excess of the amine nucleophile is used to drive the reaction to completion.

-

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: An inert atmosphere prevents potential oxidation of the electron-rich azulene core at elevated temperatures. TLC is a crucial and rapid technique to visually track the consumption of the starting material and the formation of the product.

-

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Causality: Pouring the reaction mixture into water precipitates the organic product and dissolves the DMF and excess amine. Brine wash helps to remove residual water from the organic layer.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the diethyl 2-aminoazulene-1,3-dicarboxylate derivative.

-

Decarboxylation (Optional): The ester groups can be removed by hydrolysis. Treatment of the purified aminoazulene derivative with 100% phosphoric acid (H₃PO₄) at elevated temperatures leads to the hydrolysis and subsequent decarboxylation, yielding the parent this compound.[4]

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on spectroscopic methods. The unique electronic environment of the azulene core gives rise to characteristic spectral data.

-

¹H NMR Spectroscopy: The proton NMR spectrum of azulenes is distinctive. Due to the ring current effects of the non-uniform aromatic system, the protons on the five-membered ring are typically shielded (appearing at higher field, ~7.0-7.5 ppm), while the protons on the seven-membered ring are deshielded (appearing at lower field, ~8.0-8.5 ppm). The amino group protons appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reflects the charge distribution. The carbons of the five-membered ring appear at a higher field compared to those of the seven-membered ring. The carbon atom attached to the nitrogen (C2) will be significantly shifted downfield.

-

UV-Vis Spectroscopy: The intense blue color of azulene derivatives is due to a characteristic S₀ → S₁ electronic transition, resulting in a broad absorption band in the visible region of the spectrum (typically 500-700 nm). The position and intensity of this band are sensitive to substitution. The amino group, being an auxochrome, can cause a bathochromic (red) shift of this absorption maximum.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. C-H stretching and aromatic C=C stretching vibrations will also be present.

Chemical Reactivity and Derivatization

The reactivity of this compound is twofold, involving both the amino group and the azulene nucleus.

Reactions at the Amino Group

The amino group behaves as a typical aromatic amine. It is nucleophilic and can undergo reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of functional groups.[5]

Reactions at the Azulene Core

The azulene ring is susceptible to electrophilic substitution. The electron-donating amino group at the C2 position directs electrophiles primarily to the C1 and C3 positions of the seven-membered ring, which are activated.

-

Electrophilic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation will occur preferentially at the 1- and 3-positions.

-

Condensation Reactions: this compound can react with aldehydes under acidic conditions to form di(1-azulenyl)methane derivatives and fused heterocyclic systems like diazuleno[2,1-b:1,2-e]pyridines.[6][7]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound make it an attractive scaffold for various applications.

-

Medicinal Chemistry: While the 2-aminothiazole and 2-aminothiophene moieties are well-established pharmacophores in drug design,[8][9] the analogous this compound core is an area of emerging interest. The azulene scaffold is being explored for its potential in developing novel therapeutic agents. Its derivatives have been investigated for applications in dermatological disorders and as building blocks for complex polycyclic compounds with potential biological activity.[10] The ability of the azulene core to engage in π-stacking interactions and its inherent dipole moment can be exploited in the design of enzyme inhibitors or receptor ligands.

-

Materials Science: The intense color and redox properties of azulenes make them promising candidates for organic electronics and optoelectronics.[10] this compound can serve as a precursor for synthesizing larger, conjugated systems, including polymers and dyes. These materials may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of molecular switches or sensors, where changes in the electronic environment upon binding an analyte can be transduced into a colorimetric or fluorescent signal.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.[2] It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a fascinating molecule that bridges the gap between classical aromatic chemistry and modern materials science. Its synthesis, while requiring specialized methods, provides access to a versatile building block. The compound's rich reactivity at both the amino substituent and the azulene core allows for extensive derivatization, enabling the fine-tuning of its electronic and photophysical properties. As research continues to uncover the potential of non-benzenoid aromatic systems, this compound is poised to play an increasingly important role in the development of novel functional materials and bioactive compounds. This guide has provided a foundational overview to aid researchers in harnessing the unique chemistry of this vibrant blue compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5243928, 2-Azulenamine. Retrieved from [Link].[1]

-

Okujima, T., Terazono, T., Ito, S., Morita, N., & Asao, T. (2000). Reaction of 2-Aminoazulenes with Aldehydes. One Pot Synthesis of Diazuleno[2,1-b:1,2-e]pyridines. HETEROCYCLES, 54(2), 667-678.[6]

-

Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Reactions of Azulene and 2-Aminoazulene Derivatives with Isocyanates, Ketenes and Nitrile Oxides. Retrieved from [Link].[11]

-

Ghiuș, C., Tigoianu, R. I., & Bîrdeanu, M. (2024). Syntheses of Azulene Embedded Polycyclic Compounds. Symmetry, 16(3), 382.[12]

-

Morita, N., Okujima, T., Terazono, T., Ito, S., & Asao, T. (2001). Reaction of 2-Aminoazulenes with Aldehydes. One Pot Synthesis of Diazuleno[2,1-b:1,2-e]pyridines. HETEROCYCLES.[7]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 132567037, N-azulen-2-ylcyclohepta[b]pyrrol-2-amine. Retrieved from [Link].[13]

-

ResearchGate. (n.d.). The reaction of this compound with oxalyl dichloride. Retrieved from [Link].[10]

-

Shoji, T., et al. (2021). Syntheses of 2-Amino-4-arylazulenes from 8-Aryl-2H-cyclohepta[b]furan-2-ones and Transformation into 6-Aryl-7H-naphth[3,2,1-cd]azulen-7-ones. The Journal of Organic Chemistry, 86(24), 17973-17982.[5]

-

Ito, S., et al. (2012). Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines. Organic & Biomolecular Chemistry, 10(42), 8495-8503.[4]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications of substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 167-176.[8]

-

Ayati, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 110, 154-174.[9]

Sources

- 1. 2-Azulenamine | C10H9N | CID 5243928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Synthesis of 2-amino- and 2-arylazoazulenes via nucleophilic aromatic substitution of 2-chloroazulenes with amines and arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Reaction of 2-Aminoazulenes with Aldehydes. One Pot Synthesis of Diazuleno[2,1-b:1,2-e]pyridines [chooser.crossref.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactions of Azulene and 2-Aminoazulene Derivatives with Isocyanates, Ketenes and Nitrile Oxides - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. N-azulen-2-ylcyclohepta[b]pyrrol-2-amine | C19H14N2 | CID 132567037 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Azulen-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulen-2-amine, a derivative of the bicyclic aromatic hydrocarbon azulene, is a compound of significant interest in medicinal chemistry and materials science due to the unique electronic and photophysical properties of the azulene scaffold.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in a wide range of applications, from synthetic chemistry and purification to formulation development for pharmaceutical applications. Understanding and predicting its solubility behavior is paramount for efficient process development and rational solvent selection.

This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, predictive models for estimating its solubility, detailed experimental protocols for its determination, and analytical techniques for its quantification. In the absence of extensive published quantitative solubility data for this compound, this guide empowers researchers with the theoretical knowledge and practical methodologies to determine its solubility in various organic solvents.

Part 1: Theoretical Framework of Solubility

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| XLogP3-AA | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

The XLogP3-AA value of 2.2 indicates a degree of lipophilicity, suggesting that this compound will be more soluble in organic solvents than in water.[2] The presence of a primary amine group provides both hydrogen bond donor and acceptor capabilities, which will influence its interactions with protic and aprotic polar solvents.[2]

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. This compound possesses a large, nonpolar aromatic azulene core and a polar primary amine group. This amphiphilic nature suggests that its solubility will be favored in solvents that can effectively interact with both the nonpolar and polar regions of the molecule.

Role of Polarity and Hydrogen Bonding

The polarity of organic solvents plays a crucial role in their ability to dissolve this compound. Polar aprotic solvents, such as acetone and ethyl acetate, can act as hydrogen bond acceptors, interacting with the amine protons of this compound. Polar protic solvents, like alcohols (methanol, ethanol), can act as both hydrogen bond donors and acceptors, leading to potentially stronger interactions. Nonpolar solvents, such as toluene and hexane, will primarily interact with the nonpolar azulene ring through van der Waals forces. The overall solubility will be a balance of these interactions.

Part 2: Predictive Modeling of Solubility using Hansen Solubility Parameters (HSP)

Introduction to Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more nuanced approach to predicting solubility than simply considering polarity.[1][3][4] The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are more likely to be miscible.[3]

Estimating HSP for this compound

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰·⁵) |

| δD | ~19.0 |

| δP | ~6.0 |

| δH | ~8.0 |

Note: These are estimated values for illustrative purposes. For precise predictions, experimental determination or calculation using specialized software is recommended.

Hansen Solubility Sphere and Solvent Selection

The solubility of a solute in a range of solvents can be visualized as a "solubility sphere" in Hansen space.[3] Solvents that lie within this sphere are considered "good" solvents for the solute, while those outside are "poor" solvents. The distance (Ra) between the HSP of the solute (this compound) and a solvent can be calculated using the following equation:

Ra = [4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]⁰·⁵

A smaller Ra value indicates a higher likelihood of solubility.

Below is a table of HSP for common organic solvents to aid in predictive solvent selection.[5]

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

By calculating the Ra value for each solvent, a ranked list of potential solvents can be generated.

Part 3: Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocols provide standardized methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually observe the solution to classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not noticeably dissolve.

-

Quantitative Solubility Determination (Isothermal Saturation Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant speed for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) syringe filter to remove any suspended particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical method (see Part 4).

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Caption: Workflow for quantitative solubility determination.

Part 4: Analytical Quantification of this compound

Accurate quantification of the dissolved this compound in the saturated solution is critical for obtaining reliable solubility data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for quantifying organic compounds.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A mixture of acetonitrile or methanol and water (with a potential pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the amine). A gradient elution may be necessary.

-

Detection: UV-Vis detection at a wavelength corresponding to the maximum absorbance of this compound.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Gas Chromatography (GC) Method

GC can also be used, particularly if the compound is thermally stable and volatile.

-

Column: A non-polar or medium-polarity capillary column.

-

Injector and Detector Temperatures: Optimized to ensure complete volatilization without degradation.

-

Carrier Gas: Typically helium or nitrogen.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for higher specificity.

-

Quantification: Similar to HPLC, a calibration curve with standards is required.

Part 5: Data Presentation and Application

Table for Recording Experimental Solubility Data

It is recommended to record experimentally determined solubility data in a structured format for easy comparison and analysis.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (x) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 | |||

| Toluene | 25 | |||

| n-Hexane | 25 |

Interpreting Solubility Data for Practical Applications

The quantitative solubility data is invaluable for various applications:

-

Synthetic Chemistry: Selecting appropriate solvents for reactions involving this compound to ensure homogeneity and optimal reaction rates.

-

Purification: Choosing suitable solvent systems for recrystallization or chromatography to achieve high purity of the final product.

-

Drug Development: Identifying appropriate solvents for formulation studies, such as for preparing solutions for in vitro and in vivo testing. High solubility in a particular solvent may also inform strategies for improving the bioavailability of this compound-based drug candidates.

Conclusion

While published quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for researchers to understand, predict, and experimentally determine its solubility in a range of organic solvents. By combining theoretical principles, predictive modeling with Hansen Solubility Parameters, and rigorous experimental and analytical methodologies, scientists and drug development professionals can generate the critical data needed to effectively utilize this compound in their research and development endeavors. The systematic approach outlined herein ensures scientific integrity and provides a clear path for generating reliable and reproducible solubility profiles.

References

[6] Razus, A. C., Birzan, L., Tecuceanu, V., Cristea, M., Nicolescu, A., & Enache, C. (2007). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. Revue Roumaine de Chimie, 52(1-2), 189-194. [7] McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [8] BYJU'S. (n.d.). Test for Amino Groups. [9] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5243928, 2-Azulenamine. [10] Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [11] Wikipedia. (2023). Hansen solubility parameter. [12] Abbott, S. (n.d.). Hansen Solubility Parameters. [5] Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [13] Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [3] Hansen, C. M. (n.d.). Hansen Solubility Parameters. [4] Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [14] Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 607–615. [15] Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [16] Zhu, C., Shoyama, K., & Würthner, F. (2020). Conformation and Aromaticity Switching in a Curved Non-Alternant sp2 Carbon Scaffold. Angewandte Chemie International Edition, 59(42), 18543-18548. [1] Czerwonka, A., & Kaźmierski, S. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Molecules, 26(3), 698. [17] Wikipedia. (2023). Azulene. [18] Solubility of Things. (n.d.). Azulene. [19] Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [20] Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [21] BenchChem. (2025). An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. [22] BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5243928, this compound. Retrieved from [Link]. [23] BenchChem. (2025). Solubility of "2-Amino-4-cyclopropylbenzonitrile" in common organic solvents. [24] BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Amino-5-methylthiazole in Water and Organic Solvents. [25] BenchChem. (2025). Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide. [26] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1140, Toluene. Retrieved from [Link]. [27] National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. [28] Royal Society of Chemistry. (2020). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 112720, 2-aminoethyl Acetate. Retrieved from [Link].

Sources

- 1. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 2. 2-Azulenamine | C10H9N | CID 5243928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. chemaxon.com [chemaxon.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Sciencemadness Discussion Board - Software to predict solubility of chemicals in organic solvents? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Tools-Computational Pharmaceutics Group [computpharm.org]

- 10. Predicting Solubility | Rowan [rowansci.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Chemical syntheses and salient features of azulene-containing homo- and copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Properties of Twisted and Helical Azulene Oligomers and Azulene‐Based Polycyclic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01459F [pubs.rsc.org]

- 17. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]

- 18. code/python/cheminformatics_predicting_solubility.ipynb at master · dataprofessor/code · GitHub [github.com]

- 19. researchgate.net [researchgate.net]

- 20. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. Spiber.inc | Official Website [spiber.inc]

- 23. researchgate.net [researchgate.net]

- 24. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chemrxiv.org [chemrxiv.org]

- 26. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the amino group in Azulen-2-amine

An In-depth Technical Guide to the Reactivity of the Amino Group in Azulen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract